molecular formula C13H11N3 B12435617 2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine

2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12435617
M. Wt: 209.25 g/mol
InChI Key: SRPUJIUTHLZOON-UHFFFAOYSA-N
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Description

5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of a pyrrole derivative with a pyridine derivative under acidic or basic conditions. The reaction often requires a catalyst, such as a transition metal, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolopyridines .

Scientific Research Applications

5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of FGFRs. By binding to the receptor’s active site, it prevents the phosphorylation and activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is unique due to its specific structural configuration, which allows for potent inhibition of FGFRs. This specificity makes it a valuable lead compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine

InChI

InChI=1S/C13H11N3/c14-12-7-10-6-11(8-15-13(10)16-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)

InChI Key

SRPUJIUTHLZOON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=C2)C=C(N3)N

Origin of Product

United States

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